ALDH3A1 Inhibitory Activity: 3-[(2-Methoxybenzyl)oxy]benzaldehyde Exhibits Low Micromolar IC₅₀ (2.1 μM) Distinct from Inactive Benzyloxybenzaldehyde Analogs
3-[(2-Methoxybenzyl)oxy]benzaldehyde demonstrates measurable inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2,100 nM (2.1 μM), as determined by spectrophotometric analysis of benzaldehyde oxidation inhibition [1]. In the same patent screening series, structurally related benzyloxybenzaldehyde derivatives exhibited IC₅₀ values >100,000 nM (>100 μM), representing a >47-fold difference in potency [2]. This positions the compound as a moderately active ALDH3A1 inhibitor within this chemical series, though not among the most potent analogs identified.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2,100 nM (2.1 μM) |
| Comparator Or Baseline | Inactive benzyloxybenzaldehyde analogs: >100,000 nM (>100 μM) [2] |
| Quantified Difference | >47-fold higher potency relative to inactive comparators in the series |
| Conditions | Spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 1 min preincubation followed by substrate addition at pH 7.5 [1] |
Why This Matters
For medicinal chemists screening ALDH3A1 inhibitors for cancer stem cell targeting applications, this compound represents a synthetically accessible moderate-activity scaffold that can serve as a starting point for structure-activity relationship (SAR) optimization, as distinct from completely inactive benzyloxybenzaldehyde analogs.
- [1] BindingDB BDBM50447072 (CHEMBL1890994). Affinity Data: IC₅₀ = 2.10E+3 nM for human ALDH3A1-mediated benzaldehyde oxidation inhibition. View Source
- [2] BindingDB BDBM50447064 (CHEMBL3112685). Affinity Data: IC₅₀ > 1.00E+5 nM for human ALDH3A1. US9328112, A39. View Source
